β-Amino-4-octylbenzenebutanol Hydrochloride
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Overview
Description
β-Amino-4-octylbenzenebutanol Hydrochloride: is a complex organic compound characterized by the presence of an amino group, a hydroxy group, and an octyl substituent on a benzene ring. This compound is known for its potential neuroactivity and is studied for its effects on central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of β-Amino-4-octylbenzenebutanol Hydrochloride involves multiple steps. One efficient methodology includes the preparation of 2-aminoethyl α,α-disubstituted β-amino amides from methyl cyanoacetate. The key step in this synthesis is the chemoselective reduction of the nitrile group in the presence of an amide and aryl halide functionalities . Reduction can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthesis protocols involving chemoselective reduction and protection of resulting amines are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: β-Amino-4-octylbenzenebutanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: RANEY® Nickel catalyst and molecular hydrogen are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include β-aminoketones, β-amino alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, β-Amino-4-octylbenzenebutanol Hydrochloride is used as a building block for the synthesis of β-peptides and other complex molecules .
Biology: The compound’s potential neuroactivity makes it a subject of interest in studies related to central nervous system disorders .
Medicine: Research explores its potential therapeutic applications, including its use in developing new drugs for treating anxiety and other neurological conditions .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of β-Amino-4-octylbenzenebutanol Hydrochloride involves its interaction with molecular targets in the central nervous system. The compound may modulate neurotransmitter levels and receptor activity, thereby exerting its neuroactive effects . Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with neuroreceptors and enzymes involved in neurotransmitter synthesis and degradation .
Comparison with Similar Compounds
β-Aminoketones: These compounds share a similar β-amino group and are known for their neuroactive properties.
β-Amino acids: These compounds are used in the synthesis of β-peptides and have applications in drug development.
Uniqueness: β-Amino-4-octylbenzenebutanol Hydrochloride is unique due to its specific structure, which includes an octyl substituent on the benzene ring. This structural feature may contribute to its distinct neuroactive properties and potential therapeutic applications .
Properties
CAS No. |
168560-42-7 |
---|---|
Molecular Formula |
C₁₈H₃₂ClNO |
Molecular Weight |
313.91 |
Synonyms |
β-Amino-4-octyl-Benzenebutanol Hydrochloride |
Origin of Product |
United States |
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